Product packaging for Glycyl Roxadustat(Cat. No.:)

Glycyl Roxadustat

Cat. No.: B13848995
M. Wt: 409.4 g/mol
InChI Key: IUHUGVLPWVYQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl Roxadustat is a chemical derivative of the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, Roxadustat, intended for research applications. As a HIF-PH inhibitor, its primary research value lies in its ability to mimic a state of cellular hypoxia. By inhibiting prolyl hydroxylase enzymes (EGLN1, EGLN2, EGLN3), this compound stabilizes the hypoxia-inducible factor (HIF) alpha subunit . Stabilized HIF translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a suite of hypoxia-responsive genes . This mechanism leads to a coordinated stimulation of erythropoiesis, making it a compound of interest for studying anemia, particularly in models of chronic kidney disease (CKD) . Key research applications include investigating the endogenous production of erythropoietin (EPO), exploring iron metabolism through the downregulation of hepcidin, and improving iron availability and absorption . Beyond erythropoiesis, research into this class of compounds extends to areas such as metabolic regulation, ischemic preconditioning, and vascular biology . Researchers should note that clinical studies on the parent compound, Roxadustat, have reported associated risks, including thromboembolic events, hypertension, hyperkalemia, and increased markers of vascular calcification in some patient populations . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O6 B13848995 Glycyl Roxadustat

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19N3O6

Molecular Weight

409.4 g/mol

IUPAC Name

2-[[2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H19N3O6/c1-12-16-9-14(30-13-5-3-2-4-6-13)7-8-15(16)20(28)19(24-12)21(29)23-10-17(25)22-11-18(26)27/h2-9,28H,10-11H2,1H3,(H,22,25)(H,23,29)(H,26,27)

InChI Key

IUHUGVLPWVYQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)NCC(=O)O)O)OC3=CC=CC=C3

Origin of Product

United States

Glycyl Roxadustat: Chemical Structure, Discovery, and Advanced Synthetic Methodologies

Structural Characterization of Glycyl Roxadustat (B1679584) as an N-Acyl Glycine (B1666218) Analog

Glycyl Roxadustat is chemically described as an N-acylglycine. This classification stems from the formal condensation of the amino group of glycine with the carboxyl group of 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid. nih.gov The resulting molecule, with the chemical formula C19H16N2O5, integrates the glycine moiety with a complex isoquinoline (B145761) core. nih.gov

The key structural features defining this compound as an N-acyl glycine analog are:

An Amide Bond: A central feature is the amide linkage formed between the glycine component and the isoquinoline scaffold.

Glycine Backbone: The presence of the glycine structure is fundamental to its classification.

Isoquinoline Moiety: The complex isoquinoline ring system provides a distinctive structural component.

This unique structural arrangement is pivotal to its mechanism of action as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). nih.gov

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid nih.gov
Molecular FormulaC19H16N2O5 nih.gov
Molecular Weight352.3 g/mol nih.gov
CAS Number808118-40-3 nih.gov
SynonymsRoxadustat, FG-4592, ASP1517 nih.gov

Academic Perspectives on the Discovery and Development of this compound

The journey to the development of this compound is rooted in a paradigm shift in drug discovery, specifically in the targeting of the cellular response to hypoxia.

Paradigm in Drug Discovery for HIF-PHD Inhibitors

The discovery of hypoxia-inducible factor (HIF) and its regulatory enzymes, prolyl hydroxylase domain (PHD) enzymes, marked a significant turning point in understanding how cells sense and adapt to changes in oxygen levels. nih.govtandfonline.com Traditionally, therapeutic strategies for conditions like anemia in chronic kidney disease (CKD) relied on the administration of exogenous erythropoiesis-stimulating agents (ESAs). tandfonline.comresearchgate.net

The new paradigm focuses on inhibiting PHD enzymes. nih.govtandfonline.com Under normal oxygen conditions, PHDs mark the alpha subunit of HIF for degradation. nih.gov By inhibiting these enzymes, HIF-α is stabilized, leading to the activation of a natural, coordinated physiological response to hypoxia. nih.govnih.gov This includes not only the production of endogenous erythropoietin (EPO) but also the improved regulation of iron metabolism. nih.govtandfonline.comkarger.com This approach represents a shift from supplying a single hormone to modulating a complex biological pathway to induce a more comprehensive therapeutic effect. nih.govtandfonline.com

Evolution of HIF-PHI Research Leading to this compound

The research into HIF prolyl hydroxylase inhibitors (HIF-PHIs) has evolved from initial concepts to the development of specific, orally bioavailable small molecules. nih.govnih.gov Early research focused on identifying compounds that could effectively and selectively inhibit the PHD enzymes. researchgate.net

Roxadustat (FG-4592) emerged from this research as a potent and selective inhibitor of HIF-PHD. nih.govfrontiersin.org Developed by FibroGen, it was identified as a second-generation HIF-PHI. karger.com The development of Roxadustat demonstrated the feasibility of creating an oral therapy that could mimic the body's natural response to high altitude, thereby stimulating red blood cell production. google.com This evolution from broad concepts of hypoxia pathway modulation to the targeted design of molecules like this compound showcases a significant advancement in medicinal chemistry and drug development. nih.govdovepress.com

Advanced Synthetic Strategies for this compound and its Intermediates

The synthesis of a complex molecule like this compound requires sophisticated multi-step chemical processes. Researchers have developed and refined various synthetic routes to improve efficiency, yield, and safety.

Multi-step Reaction Pathways and Novel Intermediate Compounds

The synthesis of this compound involves the construction of its key isoquinoline core followed by the coupling with a glycine derivative. Several patented methods outline different approaches to achieve this. google.comgoogle.comgoogleapis.com

A common strategy involves the synthesis of the key intermediate, 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. chemicalbook.comgoogle.com One patented method describes a process starting from p-bromo-α-phenylethylamine and 2-oxomalonic acid. wipo.int This undergoes an Ullmann reaction with phenol, followed by a ring-closing reaction and esterification to yield a key intermediate. wipo.int

Another approach involves reacting a chloromethyl ester compound with tosyl morpholine (B109124) to obtain a morpholine ester, which is then cyclized. google.com Subsequent steps lead to the formation of the methyl acid, which is then treated with pivaloyl chloride and glycine methyl ester hydrochloride to produce a Roxadustat diester, a precursor to the final compound. google.com

The synthesis of this compound has led to the identification and characterization of several novel intermediate compounds. These are crucial for the successful construction of the final active pharmaceutical ingredient.

Table 2: Key Intermediates in this compound Synthesis

Compound NameRole in Synthesis
4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid simsonpharma.comKey precursor for coupling with glycine
ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate chemshuttle.comEsterified intermediate
4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester chemicalbook.comMethyl ester intermediate
(1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)glycineA chlorinated glycine-coupled intermediate

Methodological Refinements in Laboratory-Scale Synthesis

Over time, methodological refinements have been introduced to the laboratory-scale synthesis of this compound to address challenges such as harsh reaction conditions, low yields, and the use of hazardous reagents. googleapis.com

Initial synthetic routes reported by FibroGen involved a multi-step process that had drawbacks for large-scale production, including the use of high temperatures and the generation of positional isomers requiring purification by column chromatography. googleapis.com

Subsequent improvements aimed at avoiding these issues. For instance, one refined method avoids high-pressure hydrogenation reactions, although it still utilizes thionyl chloride. google.com Another patented process highlights a route that avoids column chromatography, a significant advantage for scalability. google.com These refinements focus on improving the selectivity of reactions, reducing the number of steps where possible, and employing safer and more cost-effective reagents. For example, one method describes the introduction of the hydroxyl group on the isoquinoline ring using hydrogen peroxide, which, while effective, poses safety concerns in industrial production. google.com The continuous effort to refine these synthetic pathways underscores the importance of process chemistry in pharmaceutical development.

Challenges and Innovations in Chemo-Enzymatic or Green Chemistry Approaches

While specific chemo-enzymatic or green chemistry approaches for "this compound" are not explicitly detailed in the searched literature, the broader field of pharmaceutical synthesis is increasingly focusing on these areas. For HIF-prolyl hydroxylase inhibitors in general, research is ongoing to find more environmentally friendly synthetic methods. The principles of green chemistry, such as using less hazardous materials, reducing waste, and improving energy efficiency, are being applied to the synthesis of complex molecules like Roxadustat. The development of scalable syntheses that avoid chromatographic purification is a step in this direction. acs.orgacs.org Future research will likely focus on employing biocatalysis or more sustainable reagents in the synthesis of Roxadustat and its analogues.

Structure-Activity Relationship Studies in this compound Analogues

The structure-activity relationship (SAR) of Roxadustat and its analogues centers on how different parts of the molecule interact with the HIF-prolyl hydroxylase (PHD) enzyme. As a 2-oxoglutarate (2-OG) mimetic, Roxadustat's structure is designed to fit into the active site of the PHD enzyme, preventing the natural substrate from binding. nih.govfrontiersin.orgnih.gov

Key SAR Insights:

The Oxyquinoline Core: This part of the molecule, along with the glycine side chain, is crucial for chelating the iron (Fe²⁺) atom in the active site of the PHD enzyme. nih.gov The 8-hydroxyquinoline (B1678124) scaffold, in particular, has been identified as a potent inhibitor of prolyl-4-hydroxylases. researchgate.net

The Glycine Side Chain: The N-acylglycine portion of Roxadustat is a common feature among many HIF-PHIs and is structurally analogous to the 2-OG co-substrate of the enzyme. nih.gov This mimicry is key to its inhibitory action.

Substituents on the Isoquinoline Ring: The addition of the phenoxy group at the 7-position, which differentiates Roxadustat from its precursor FG-2216, was a critical modification that likely improved its potency and pharmacokinetic profile. nih.govnih.gov Studies on other oxyquinoline analogues have shown that different substitutions can significantly impact the inhibitory activity. For example, a 2-methyl substituted variant of a related oxyquinoline inhibitor showed high activity. nih.govhse.ru

Molecular and Cellular Mechanisms of Glycyl Roxadustat Action

Reversible Inhibition of HIF-Prolyl Hydroxylase (PHD) Enzymes

The primary molecular target of Glycyl Roxadustat (B1679584) is the family of HIF-prolyl hydroxylase (PHD) enzymes. patsnap.comfrontiersin.orgnephjc.com These enzymes are non-heme iron (II)- and 2-oxoglutarate-dependent dioxygenases that play a crucial role as cellular oxygen sensors. dovepress.comscience.govresearchgate.net Under normal oxygen levels, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). frontiersin.orgnih.gov Glycyl Roxadustat's inhibitory action on these enzymes is reversible and potent, preventing the hydroxylation and subsequent degradation of HIF-α. drugbank.comnih.gov

The inhibitory effect of this compound is achieved through competitive binding at the active site of the PHD enzymes. nih.govresearchgate.net Structurally, the compound acts as an analogue of 2-oxoglutarate (2-OG), a key co-substrate required for PHD catalytic activity. nih.govresearchgate.netfrontiersin.org By mimicking 2-OG, this compound occupies its binding site, which involves chelation to the enzyme-bound ferrous ion at the catalytic center. researchgate.netnih.gov This competitive inhibition effectively blocks the enzyme's ability to hydroxylate its natural substrate, HIF-α. nih.govresearchgate.net

Table 1: HIF-Prolyl Hydroxylase (PHD) Isoforms and Their Regulation

IsoformPrimary HIF-α Target (preferential)Function
PHD1 Regulates both HIF-1α and HIF-2αInvolved in regulating HIF-α stability.
PHD2 HIF-1αConsidered the main regulator of HIF-1α under normoxic conditions. nih.gov
PHD3 HIF-2αIts inhibition is suggested to lead to a significant boost in HIF-2α levels. researchgate.net

Stabilization and Accumulation of Hypoxia-Inducible Factor Alpha (HIF-α) Subunits

By inhibiting the PHD enzymes, this compound prevents the degradation of HIF-α subunits, leading to their stabilization and accumulation within the cytoplasm. kjim.orgpatsnap.comfrontiersin.orgresearchgate.net This is the central consequence of PHD inhibition and the critical step that initiates the downstream signaling cascade. patsnap.comnih.gov

HIF-α subunits contain a specific region known as the oxygen-dependent degradation (ODD) domain. drugbank.comembopress.org Under normoxic conditions, PHD enzymes hydroxylate two specific proline residues within this domain (Pro-402 and Pro-564 in HIF-1α). uniprot.orgtohoku.ac.jpnih.gov This hydroxylation event acts as a molecular tag, allowing the von Hippel-Lindau (VHL) tumor suppressor protein, part of an E3 ubiquitin ligase complex, to recognize, bind to, and polyubiquitinate the HIF-α subunit. frontiersin.orgnih.govtohoku.ac.jp This ultimately targets HIF-α for rapid degradation by the proteasome. patsnap.com this compound's inhibition of PHDs prevents this initial hydroxylation step, thereby impairing the entire degradation process. drugbank.comfrontiersin.org

The HIF-α family includes two major, well-studied isoforms: HIF-1α and HIF-2α. nih.gov this compound treatment leads to the stabilization of both HIF-1α and HIF-2α proteins. mdpi.comresearchgate.net However, the relative stabilization of these subunits can be tissue-specific and context-dependent. For example, in studies on mouse retinal tissue, this compound was found to primarily upregulate HIF-1α with a less pronounced effect on HIF-2α. clevelandclinic.org In contrast, studies on kidney-derived cells showed stabilization of both HIF-1α and HIF-2α. uzh.chmdpi.com This differential stabilization is significant as HIF-1α and HIF-2α can regulate different sets of target genes, allowing for a nuanced physiological response. mdpi.comclevelandclinic.org

Table 2: Research Findings on HIF-α Subunit Stabilization by this compound

SubunitEffect of this compoundTissue/Cell Type StudiedReference
HIF-1α Stabilized / UpregulatedGeneral, Cells, Kidney-derived cells, Mouse retinal tissue mdpi.comresearchgate.netclevelandclinic.org
HIF-2α Stabilized / UpregulatedGeneral, Cells, Kidney-derived cells mdpi.comresearchgate.net
HIF-2α Weakly induced / Less affectedMouse retinal tissue clevelandclinic.org

Transcriptional Activation of Hypoxia Response Element (HRE)-Containing Genes

Once stabilized and accumulated in the cytoplasm, HIF-α translocates to the nucleus. frontiersin.orgfrontiersin.orgresearchgate.net In the nucleus, it forms a heterodimer with the constitutively expressed HIF-β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). frontiersin.orgnih.gov This functional HIF-1α/ARNT transcription complex then binds to specific DNA sequences called hypoxia response elements (HREs), which are present in the promoter or enhancer regions of target genes. patsnap.comnih.govuzh.ch The binding of the HIF complex to HREs initiates the transcription of a wide array of genes involved in adapting to low oxygen conditions. frontiersin.orgresearchgate.netembopress.org Key target genes include those for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and enzymes involved in iron metabolism and glycolysis. frontiersin.orgresearchgate.netembopress.org

Table 3: Key Target Genes Activated by the HIF Pathway

GeneProtein ProductFunction
EPO ErythropoietinStimulates red blood cell production (erythropoiesis). patsnap.com
VEGF Vascular Endothelial Growth FactorPromotes the growth of new blood vessels (angiogenesis). frontiersin.orgresearchgate.net
SLC2A1 Glucose Transporter 1 (GLUT1)Facilitates glucose uptake into cells. nih.govembopress.org
TFRC Transferrin ReceptorMediates cellular iron uptake. amegroups.org
LDHA Lactate (B86563) Dehydrogenase AAn enzyme involved in anaerobic glycolysis. nih.gov
DMT1 Divalent Metal Transporter 1Involved in intestinal iron absorption. amegroups.org

Endogenous Erythropoietin (EPO) Gene Upregulation

A primary effect of HIF stabilization by this compound is the increased production of endogenous erythropoietin (EPO). patsnap.comheraldopenaccess.us HIF directly binds to the hypoxia-response element (HRE) in the promoter region of the EPO gene, leading to its enhanced transcription. heraldopenaccess.usmdpi.com This process stimulates the production of EPO, a hormone primarily synthesized in the kidneys, which in turn promotes the formation of red blood cells in the bone marrow, a process known as erythropoiesis. patsnap.comahajournals.org Studies have shown that Roxadustat can increase the number of EPO-producing Sca-1+ mesenchymal stem cell-like cells in the kidneys. mdpi.comnih.gov This mechanism allows for a transient and physiological increase in EPO levels, which helps to correct anemia. ahajournals.orgkarger.com

Modulation of Iron Metabolism Regulatory Proteins

This compound significantly influences iron metabolism, a critical component of red blood cell production. kjim.orgbjbms.org By activating the HIF pathway, it orchestrates a coordinated response that improves iron availability for erythropoiesis. evrenzo.sedrugbank.com

A key aspect of Roxadustat's effect on iron metabolism is the suppression of hepcidin (B1576463). evrenzo.sekarger.com Hepcidin is a peptide hormone that acts as a primary regulator of iron homeostasis, and its levels are often elevated in inflammatory conditions associated with chronic kidney disease, leading to functional iron deficiency. drugbank.comfrontiersin.org Roxadustat-induced HIF activation leads to a reduction in hepcidin expression. patsnap.comkarger.com This suppression of hepcidin is a significant advantage, as it helps to overcome the negative effects of inflammation on iron availability. nih.govfrontiersin.org Clinical studies have demonstrated that Roxadustat leads to a significant reduction in hepcidin levels. mdpi.comamegroups.cn

The suppression of hepcidin by this compound has a direct impact on iron transporter proteins. Lower hepcidin levels lead to increased expression of ferroportin, the primary iron export protein found on the surface of enterocytes, macrophages, and hepatocytes. patsnap.comkarger.com This results in enhanced intestinal iron absorption and increased release of iron from bodily stores. patsnap.comkarger.com Furthermore, HIF-2 has been shown to regulate the expression of duodenal cytochrome b (DCYTB), which reduces dietary ferric iron (Fe3+) to ferrous iron (Fe2+), and divalent metal transporter 1 (DMT1), which then transports the ferrous iron into the intestinal cells. karger.comnih.gov By upregulating these transporters, Roxadustat facilitates more efficient iron uptake and mobilization. patsnap.comnih.gov

This compound has been shown to increase serum levels of transferrin and total iron-binding capacity (TIBC). mdpi.comnih.gov Transferrin is the main protein in the blood that binds to iron and transports it throughout the body. The gene for transferrin contains HIF binding sites in its enhancer region, suggesting a direct effect of HIF activation on its production. karger.com Meta-analyses of clinical trials have confirmed that Roxadustat treatment leads to a significant increase in both transferrin and TIBC in patients with chronic kidney disease. nih.govplos.org This increase in iron transport capacity contributes to improved iron utilization for hemoglobin synthesis.

Table 1: Impact of this compound on Iron Metabolism Parameters

ParameterEffect of this compoundMechanism
Hepcidin DecreaseHIF-mediated suppression of hepcidin gene expression. patsnap.comkarger.com
Ferroportin IncreaseReduced hepcidin-mediated degradation, leading to increased iron export. patsnap.comkarger.com
DMT1 IncreaseUpregulation by HIF-2, enhancing intestinal iron absorption. karger.comnih.gov
Transferrin IncreaseDirect transcriptional activation via HIF binding sites in the transferrin gene. karger.commdpi.com
TIBC IncreaseConsequence of increased transferrin levels. mdpi.comnih.gov

Activation of Other HIF-Target Genes

The influence of this compound extends beyond erythropoiesis and iron metabolism, as HIF activation regulates a broad spectrum of genes. ahajournals.orgfrontiersin.org These target genes are involved in various cellular processes, including angiogenesis and glucose metabolism. patsnap.comthno.org

One of the key HIF-target genes is Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis (the formation of new blood vessels). patsnap.comfrontiersin.org HIF-1α can bind to the promoter region of the VEGF gene, leading to its upregulation. nih.govsci-hub.se Studies in animal models have shown that Roxadustat can promote angiogenesis by activating the HIF-1α/VEGF/VEGFR2 signaling pathway. frontiersin.orgnih.gov This effect may have therapeutic implications in conditions characterized by impaired blood flow, such as diabetic wound healing. nih.govsci-hub.se While there have been theoretical concerns about the potential for pathological angiogenesis, clinical studies have not reported systemic increases in VEGF levels or related adverse events. frontiersin.org

Glucose Transporter Protein-1 (GLUT1)

Glucose Transporter Protein-1 (GLUT1), encoded by the SLC2A1 gene, is a key membrane protein responsible for facilitating the transport of glucose across cell membranes. google.com Its expression is often upregulated in response to hypoxic conditions to increase glucose uptake for glycolysis.

Research indicates that this compound, through its stabilization of HIF-1α, directly influences the expression and activity of GLUT1. nih.gov Activated HIF-1α binds to the HRE in the promoter region of the SLC2A1 gene, thereby enhancing its transcription. This leads to an increased synthesis of GLUT1 proteins, which are then embedded in the cell membrane.

Studies in human primary myotubes demonstrated that treatment with this compound led to a significant induction of GLUT1 mRNA. tjpr.org This upregulation of GLUT1 contributes to an enhanced rate of glucose uptake into the cells. For instance, in myotubes from donors with normal glucose tolerance, this compound treatment enhanced insulin-stimulated glucose uptake by 1.4-fold compared to insulin (B600854) alone. tjpr.org In cardiomyocytes treated with β-hydroxybutyric acid, this compound enhanced the expression of GLUT1, which helped to increase glycolysis and mitigate cell death. nih.gov This mechanism highlights how this compound can promote a metabolic shift towards glycolysis by ensuring a greater supply of the primary substrate, glucose.

Table 1: Effect of this compound on GLUT1 Expression and Glucose Uptake

Cell TypeTreatmentOutcomeFindingReference
Human Primary MyotubesThis compoundIncreased GLUT1 mRNASignificant induction of HIF target gene mRNA for GLUT1. tjpr.org
Human Primary Myotubes (Normal Glucose Tolerance)This compound + InsulinEnhanced Glucose Uptake1.4-fold increase in insulin-stimulated glucose uptake versus insulin alone. tjpr.org
CardiomyocytesThis compound + β-hydroxybutyric acidIncreased GLUT1 ExpressionEnhanced glycolysis and partial amelioration of cardiomyocyte death. nih.gov
Lactate Dehydrogenase A (LDHA)

Lactate Dehydrogenase A (LDHA) is a critical enzyme in the anaerobic glycolysis pathway. It catalyzes the conversion of pyruvate (B1213749), the end product of glycolysis, into lactate, a process that also regenerates NAD+ from NADH. This regeneration of NAD+ is essential for maintaining a high rate of glycolysis.

The mechanism of this compound involves the upregulation of LDHA, which is a known HIF-1 target gene. nih.gov By stabilizing HIF-1α, this compound promotes the transcription of the LDHA gene, leading to increased levels of the LDHA enzyme. drugbank.comwikipedia.org This enzymatic enhancement facilitates the rapid conversion of pyruvate to lactate, thereby promoting the glycolytic flux and allowing cells to adapt to hypoxic conditions or increased energy demands. drugbank.comwikipedia.org

Research has shown that in reoxidized cells, this compound treatment increased the levels of both HIF-1α and LDHA. drugbank.com Furthermore, studies on human primary myotubes treated with this compound showed that the mRNA for LDHA was induced to a similar degree in cells from donors with normal glucose tolerance and those with type 2 diabetes. tjpr.org This shift towards lactate production is a hallmark of the metabolic reprogramming induced by HIF activation, allowing cells to generate ATP quickly even when mitochondrial respiration is limited. wikipedia.org

Table 2: Research Findings on this compound and LDHA

Study ContextTreatmentKey FindingsImplicationReference
Reoxidized CellsThis compoundIncreased cellular levels of HIF-1α and LDHA.Demonstrates direct pathway activation following treatment. drugbank.com
Human Primary MyotubesThis compoundInduced mRNA expression of LDHA in cells from both normal and type 2 diabetic donors.Suggests a consistent metabolic regulatory effect across different metabolic states. tjpr.org
General HIF-1 ActivationHIF-1 StabilizationPromotes increased lactate synthesis through transcriptional activation of lactate dehydrogenase.Enhances glycolysis by facilitating the conversion of pyruvate to lactate. wikipedia.org

Preclinical Pharmacological and Pharmacodynamic Investigations of Glycyl Roxadustat

In Vitro Pharmacological Characterization

Cell-Free Enzyme Inhibition Assays

Roxadustat (B1679584), also known as FG-4592, is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. drugbank.comselleckchem.com In cell-free assays, roxadustat demonstrates inhibitory activity against HIF-PH1, HIF-PH2, and HIF-PH3 with IC50 values of 1.4 µM, 1.26 µM, and 1.32 µM, respectively. medkoo.com The mechanism of action involves the reversible inhibition of these enzymes, which under normal oxygen conditions, mark the alpha subunit of HIF for degradation. drugbank.compatsnap.com By inhibiting PHDs, roxadustat stabilizes HIF, allowing it to accumulate and promote the transcription of genes involved in erythropoiesis. drugbank.comselleckchem.com

Roxadustat is selective for HIF-PH enzymes over other 2-oxoglutarate-dependent dioxygenases, such as lysine-specific demethylase 5A (KDM5A), KDM5B, -5C, -5D, and -6B, with IC50 values greater than 100 µM for all. medkoo.com This selectivity highlights its targeted effect on the HIF pathway.

Table 1: Roxadustat Inhibition of HIF-PH Isoforms

Enzyme IC50 (µM)
HIF-PH1 1.4
HIF-PH2 1.26
HIF-PH3 1.32

Data sourced from MedKoo Biosciences medkoo.com

Dose-Dependent Cellular Responses in Cultured Cells

In various cultured cell lines, roxadustat has been shown to elicit dose-dependent responses consistent with its role as a HIF-PH inhibitor. In Hep3B hepatocellular carcinoma cells, roxadustat at concentrations of 10-200 µM leads to the stabilization of HIF-1α and HIF-2α. medkoo.com This stabilization of HIF-1α has also been observed in PC12 cells treated with 50 μM roxadustat for 6 hours. selleckchem.com

The functional consequence of HIF stabilization is the induction of target gene expression. For instance, roxadustat treatment leads to an increase in erythropoietin (EPO) production. selleckchem.com In a study on glioblastoma (GBM) cells, roxadustat was found to significantly suppress cell growth both in vitro and in vivo, particularly in cells resistant to temozolomide (B1682018) (TMZ). nih.gov This effect was linked to the induction of ferroptosis, an iron-dependent form of cell death. nih.gov Furthermore, in lung cancer cells, roxadustat was shown to enhance erastin-induced ferroptosis by stabilizing HIF-2α and targeting the hepcidin (B1576463)/ferroportin 1 (FPN1) axis. biolifesas.org

Studies on mesangial cells have demonstrated that roxadustat can inhibit their proliferation through S-phase arrest, a process mediated by the HIF-1α/p53/p21 pathway. nih.gov Optimal concentrations for this anti-proliferative effect were established at 100 μM. nih.gov In glomerular podocytes, stabilization of HIF-1α with roxadustat (1-15uM) resulted in an increased expression of Transglutaminase 2 (TG2). biorxiv.org

Table 2: Dose-Dependent Effects of Roxadustat in Cultured Cells

Cell Line Concentration Incubation Time Observed Effect
Hep3B 10-200 µM Not Specified Stabilization of HIF-1α and HIF-2α medkoo.com
PC12 50 µM 6 hours Stabilization of HIF-1α protein expression selleckchem.com
Glioblastoma (GBM) Not Specified Not Specified Suppression of cell growth, induction of ferroptosis nih.gov
Lung Cancer (H1229, A549) Sub-toxic Not Specified Enhanced erastin-induced ferroptosis biolifesas.org
Mesangial Cells 100 µM Not Specified Inhibition of proliferation via S-phase arrest nih.gov
Glomerular Podocytes 1-15 µM 3-24 hours Elevated expression of Transglutaminase 2 (TG2) biorxiv.org

Evaluation of Metabolites in In Vitro Systems (non-human, e.g., S9 fraction, hepatocytes)

In vitro metabolism studies using non-human systems have provided insights into the metabolic fate of roxadustat. Investigations using equine liver microsomes and S9 fractions, as well as the fungus Cunninghamella elegans, have been conducted. researchgate.net

In incubations with equine liver microsomes, a monohydroxylated metabolite of roxadustat was identified. researchgate.net The fungus Cunninghamella elegans produced eleven different metabolites, with the same monohydroxylated metabolite showing the highest response. researchgate.net

Studies using human liver S9 fractions and microsomes have also been performed to understand the biotransformation of compounds, highlighting the utility of these systems in identifying Phase I and Phase II metabolites. nih.govfrontiersin.org While specific data on glycyl roxadustat in these exact non-human systems is limited in the provided search results, the general approach involves incubating the compound with these fractions and analyzing the resulting products using techniques like liquid chromatography-high resolution mass spectrometry. researchgate.netnih.gov These in vitro models are crucial for predicting the metabolic pathways before moving to in vivo studies. nih.gov

Preclinical Pharmacokinetics in Animal Models

Absorption and Distribution Studies in Non-Human Species

Preclinical pharmacokinetic studies in animal models such as rats and dogs are essential for understanding the absorption and distribution of new chemical entities. medwinpublishers.com For roxadustat, after oral administration, it is readily absorbed. nih.gov

In rats, the volume of distribution (Vz) for some compounds can be significantly higher than the total body water volume, indicating extensive tissue uptake. mdpi.com While specific Vz values for this compound in rats were not found, this general principle is important for interpreting its distribution. In a study with normal mice, a single oral dose of a similar HIF-PH inhibitor, GSK1278863, led to significant increases in circulating plasma EPO. nih.gov

Pharmacokinetic studies in dogs often reveal slower metabolism and absorption compared to rats. mdpi.com For another compound, the plasma half-life in dogs was found to be around 5 to 6 hours, compared to 2 hours in rats. fda.gov The oral bioavailability of compounds can also vary significantly between individual animals. fda.gov

A population pharmacokinetic model developed from data in Japanese dialysis-dependent chronic kidney disease patients showed that roxadustat pharmacokinetics could be described by a two-compartment disposition model with first-order absorption. nih.gov Although this is human data, it provides a framework for how preclinical data in animals might be modeled and interpreted.

Metabolic Pathways and Enzymes (e.g., CYP2C8, UGT1A9 in vitro/preclinical)

The metabolism of roxadustat is primarily carried out by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. drugbank.comnih.gov In vitro data indicate that roxadustat is a substrate for CYP2C8 and UGT1A9. drugbank.comkegg.jp

CYP2C8: This enzyme is involved in the Phase I oxidative metabolism of roxadustat. drugbank.comfrontiersin.org

UGT1A9: This enzyme is responsible for the Phase II glucuronidation of roxadustat. drugbank.comfrontiersin.org UGT enzymes are a major family of Phase II metabolizing enzymes, second only to CYPs in their contribution to drug metabolism. ebmconsult.com

In vitro studies with human liver microsomes have shown that roxadustat is primarily metabolized to hydroxy-roxadustat and roxadustat O-glucuronide. drugbank.com The unchanged parent drug was the main circulating component in human plasma. drugbank.com

The use of in vitro systems like human liver microsomes (HLM) and primary human hepatocytes (PHH) is standard for investigating the roles of specific CYP and UGT isoforms in drug metabolism. nih.gov Chemical inhibitors and recombinant enzymes are often used in these systems to determine the fraction of metabolism attributable to each enzyme. nih.gov While CYPs are often more sensitive to modulation by factors like inflammation, UGTs also play a crucial role in drug clearance. universiteitleiden.nlnih.gov

Elimination and Excretion Profiles in Preclinical Models

Studies on Roxadustat provide insight into its elimination pathways. Following oral administration of a radiolabelled form of Roxadustat to healthy human subjects, approximately 96% of the radioactivity was recovered, with 50% found in feces and 46% in urine. drugbank.com Unchanged Roxadustat accounted for 28% of the dose excreted in feces, while less than 2% was recovered as the unchanged drug in urine, indicating that the compound is extensively metabolized before excretion. drugbank.com

The primary routes of metabolism for Roxadustat in the liver involve Phase I oxidation, mainly by the cytochrome P450 enzyme CYP2C8, and Phase II glucuronidation by UGT1A9. frontiersin.orgnih.gov The resulting metabolites are then eliminated from the body. nih.gov The elimination half-life in healthy human volunteers is reported to be between 9.6 and 16 hours. frontiersin.orgnih.gov

Preclinical Pharmacodynamics in Animal Models

Preclinical studies have demonstrated that Roxadustat effectively stimulates erythropoiesis in healthy animal models. nih.gov When administered to healthy rats and cynomolgus monkeys, Roxadustat led to a dose-dependent increase in circulating erythropoietin (EPO) levels. nih.gov This increase in EPO subsequently stimulates the production of red blood cells, a process known as erythropoiesis. nih.govfrontiersin.org This mechanism mimics the body's natural response to low-oxygen conditions. researchfeatures.com

Roxadustat has shown efficacy in correcting anemia in various preclinical disease models. nih.gov In a rat model of chronic kidney disease (CKD) created by a five-sixth nephrectomy, Roxadustat was able to correct the associated anemia. nih.gov Furthermore, it was effective in a rat model of anemia of inflammation, which is characterized by impaired iron metabolism. nih.gov In this inflammation model, Roxadustat not only corrected the anemia but also significantly decreased the liver's expression of hepcidin, a key hormone that restricts iron availability. nih.gov This dual action on both EPO production and iron mobilization highlights its potential for treating complex anemias. nih.govresearchgate.net

Roxadustat functions as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. drugbank.com By inhibiting these enzymes, it stabilizes HIF, a transcription factor that upregulates genes involved in erythropoiesis, most notably the gene for EPO. drugbank.comnih.gov Studies in rats have shown that Roxadustat administration leads to a significant increase in plasma EPO concentrations. nih.govmdpi.com For example, one study noted a dramatic rise in plasma EPO from 1.2 ± 0.1 mIU/mL in control rats to 1,072 ± 333 mIU/mL in Roxadustat-treated rats. nih.govmdpi.com This increased EPO production occurs primarily in the kidneys, even though Roxadustat was observed to increase EPO mRNA expression in both the kidneys and the liver. nih.govresearchgate.net However, the corresponding increase in EPO protein was detected predominantly in the kidneys. nih.govresearchgate.net

The stimulation of erythropoiesis by Roxadustat translates to measurable increases in key hematological parameters in preclinical models. In healthy rats and cynomolgus monkeys, administration of Roxadustat resulted in dose-dependent increases in reticulocytes (immature red blood cells), hemoglobin (Hb), and hematocrit (Hct). nih.gov Similarly, in a mouse model of breast cancer, Roxadustat treatment elevated markers of erythropoiesis. dovepress.com Studies in mice also demonstrated that Roxadustat treatment led to significant increases in hematocrit, erythrocyte count, and hemoglobin concentration. uzh.ch This consistent effect across multiple species underscores the compound's robust erythropoietic activity.

Data Tables

Table 1: Preclinical Pharmacodynamic Effects of Roxadustat in Animal Models Note: This table is based on data for Roxadustat, as specific data for this compound is not publicly available.

ParameterAnimal ModelObserved EffectCitation
Erythropoietin (EPO)Healthy Rats & Cynomolgus MonkeysDose-dependent increase in circulating levels. nih.gov
Plasma EPO ConcentrationRatsIncreased from 1.2 ± 0.1 to 1,072 ± 333 mIU/mL. nih.govmdpi.com
Anemia CorrectionRat Model of Chronic Kidney DiseaseDemonstrated correction of anemia. nih.gov
Anemia CorrectionRat Model of Anemia of InflammationDemonstrated correction of anemia and decreased hepatic hepcidin. nih.gov
Hematological ParametersHealthy Rats & Cynomolgus MonkeysDose-dependent increases in reticulocytes, hemoglobin, and hematocrit. nih.gov
Hematological ParametersMiceSignificant increases in hematocrit, erythrocyte count, and hemoglobin. uzh.ch

Cellular and Biochemical Pathway Modulation Beyond Erythropoiesis by Glycyl Roxadustat

Regulatory Effects on Specific Cellular Processes

Glycyl Roxadustat (B1679584) has been shown to regulate and inhibit the proliferation of mesangial cells, which is a key pathological feature in the early stages of diabetic kidney disease. nih.govfrontiersin.org This anti-proliferative effect is mediated through the hypoxia-inducible factor-1α (HIF-1α)/p53/p21 signaling pathway. nih.govnih.gov

By inhibiting HIF prolyl hydroxylase, Roxadustat leads to the stabilization and increased concentration of HIF-1α. nih.govfrontiersin.org Elevated HIF-1α levels then interact with the tumor suppressor protein p53. nih.govnih.gov This interaction is crucial as it influences the cell cycle. Research has demonstrated that Roxadustat induces S-phase arrest in mesangial cells, thereby halting their proliferation. nih.govfrontiersin.orgnih.gov

The activation of the HIF-1α/p53 axis subsequently upregulates p21, a cyclin-dependent kinase inhibitor. nih.govnih.gov p21 plays a significant role in regulating cell cycle progression by inhibiting cyclin A1, cyclin A2, and cyclin E1, which are essential for the S and G2 phases of the cell cycle. nih.gov In vitro studies using mesangial cells cultured in high glucose conditions confirmed that Roxadustat treatment led to these changes. nih.govfrontiersin.orgresearchgate.net Furthermore, experiments using a Trp53 knockout cell line verified that the effect of HIF-1α on the cell cycle and proliferation is dependent on p53. nih.govnih.gov Co-immunoprecipitation experiments have confirmed a direct protein-protein interaction between HIF-1α and p53. nih.govnih.gov

Table 1: Effect of Roxadustat on Mesangial Cell Cycle Regulators

Protein/Molecule Effect of Roxadustat Treatment Pathway Involvement
HIF-1α Increased expression nih.govfrontiersin.org Upstream activator
p53 Interaction with HIF-1α confirmed nih.govnih.gov Key mediator
p21 Increased expression nih.gov Downstream effector, cell cycle inhibitor
Cyclin A1 Decreased expression nih.gov Downstream target, S/G2 phase regulator
Cyclin A2 Decreased expression nih.gov Downstream target, S/G2 phase regulator

Glycyl Roxadustat demonstrates a protective role against peritoneal fibrosis, a common complication in patients undergoing peritoneal dialysis. nih.gov The mechanism underlying this effect involves the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key driver of fibrosis. nih.govfrontiersin.org

In experimental models of peritoneal fibrosis, Roxadustat treatment has been shown to alleviate the condition. nih.gov It achieves this by inhibiting epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics, contributing to tissue fibrosis. nih.gov Treatment with Roxadustat leads to a decrease in the expression of fibrotic markers such as fibronectin, collagen I, and α-smooth muscle actin (α-SMA). nih.gov Concurrently, it increases the expression of the epithelial marker E-cadherin, indicating a reversal or suppression of EMT. nih.gov

Furthermore, Roxadustat significantly reduces the expression of TGF-β1 and the phosphorylation of its downstream effectors, p-Smad2 and p-Smad3. nih.gov The TGF-β/Smad pathway is a critical signaling cascade in the development of fibrosis. frontiersin.org By downregulating this pathway, Roxadustat effectively mitigates the fibrotic process. nih.gov In addition to its anti-fibrotic effects, Roxadustat also reduces inflammation by lowering the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov

Table 2: Impact of Roxadustat on Peritoneal Fibrosis Markers and Pathways

Marker/Pathway Component Effect of Roxadustat Treatment Role in Fibrosis
Fibronectin Decreased expression nih.gov Extracellular matrix protein, fibrotic marker
Collagen I Decreased expression nih.gov Extracellular matrix protein, fibrotic marker
α-SMA Decreased expression nih.gov Myofibroblast marker, indicates EMT
E-cadherin Increased expression nih.gov Epithelial cell adhesion molecule, reduced in EMT
TGF-β1 Decreased expression nih.gov Key pro-fibrotic cytokine
p-Smad2 / p-Smad3 Decreased phosphorylation nih.gov Downstream mediators of TGF-β signaling

This compound has been found to reprogram glucose metabolism in human primary myotubes, the precursors to skeletal muscle fibers. nih.gov By activating the HIF pathway, Roxadustat influences both glycolysis and mitochondrial respiration. nih.govnih.gov

Exposure of myotubes to Roxadustat leads to an increase in the rate of glycolysis. nih.govnih.govoulu.fi This effect was observed in myotubes derived from individuals with both normal glucose tolerance and type 2 diabetes. nih.govnih.gov Specifically, the glycolytic rate increased by 1.4-fold in myotubes from donors with normal glucose tolerance and 1.7-fold in those from donors with type 2 diabetes. nih.govoulu.fi This is associated with the induction of HIF target genes involved in glucose transport and metabolism, such as GLUT1, HK2, and LDHA. nih.govnih.gov

Conversely, Roxadustat treatment leads to a reduction in mitochondrial respiration. nih.govnih.gov A significant decrease in basal mitochondrial respiration was noted in myotubes from both groups. nih.govnih.gov This shift from oxidative phosphorylation towards glycolysis is a characteristic cellular response to hypoxia, which is mimicked by Roxadustat's inhibition of prolyl hydroxylase. nih.gov Additionally, while basal glycogen (B147801) synthesis was not affected, pretreatment with Roxadustat enhanced insulin-stimulated glycogen synthesis in myotubes from donors with type 2 diabetes, suggesting a potential improvement in insulin (B600854) action. nih.govnih.govoulu.fi

Table 3: Metabolic Effects of Roxadustat on Human Primary Myotubes

Metabolic Process Effect in Myotubes from Donors with Normal Glucose Tolerance Effect in Myotubes from Donors with Type 2 Diabetes
Glycolytic Rate 1.4-fold increase nih.govoulu.fi 1.7-fold increase nih.govoulu.fi
Basal Mitochondrial Respiration Significant decrease nih.govnih.gov Significant decrease nih.govnih.gov
Insulin-Stimulated Glucose Uptake Enhanced (1.4-fold) nih.gov No significant change

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Roxadustat
Glucose
Mannitol
Puromycin
Fibronectin
Collagen I
IL-6 (Interleukin-6)
TNF-α (Tumor Necrosis Factor-alpha)
Insulin

Glucose and Lipid Metabolism Modulation

Influence on Insulin-Stimulated Glycogen Synthesis

Recent in vitro research has shed light on the influence of Roxadustat on glucose metabolism, particularly its effect on insulin-stimulated glycogen synthesis. A study utilizing primary human myotubes (muscle cells) from donors with normal glucose tolerance (NGT) and those with type 2 diabetes revealed that pretreatment with Roxadustat enhanced insulin-stimulated glycogen synthesis specifically in the myotubes from donors with type 2 diabetes. rssing.comnih.govmdpi.comescholarship.org While the compound did not affect basal glycogen synthesis, its co-incubation with insulin led to a significant increase in glycogen production in the diabetic cells, bringing their levels comparable to those observed in the myotubes from NGT donors. rssing.comnih.govescholarship.org

The underlying mechanism for this enhancement appears to be linked to a shift in cellular energy metabolism. Roxadustat was found to increase the rate of glycolysis and concurrently reduce mitochondrial respiration in myotubes from both donor groups. rssing.comnih.gov This suggests that by promoting a glycolytic state, Roxadustat may improve the efficiency of glucose utilization for glycogen storage in an insulin-resistant state.

Cell TypeConditionEffect of RoxadustatKey Finding
Primary Human Myotubes (Type 2 Diabetes)Insulin Co-incubationEnhanced Glycogen SynthesisRoxadustat improved insulin action on glycogen synthesis. rssing.comnih.govmdpi.comescholarship.org
Primary Human Myotubes (NGT)Insulin Co-incubationNo significant effect on insulin-stimulated glycogen synthesis.The effect was specific to the diabetic phenotype. rssing.comescholarship.org
Table 1: Influence of Roxadustat on Insulin-Stimulated Glycogen Synthesis in Human Myotubes
Reduction of Abnormal Lipid Accumulation in Cellular and Animal Models

Preclinical studies have demonstrated that Roxadustat can mitigate the abnormal accumulation of lipids in various cellular and animal models. This effect is attributed to its ability to modulate lipid metabolism pathways.

In a cellular model, Roxadustat was found to reduce the excessive buildup of lipids in cells with a deficient ATP7B gene, which is associated with Wilson's disease, a disorder that can lead to copper accumulation and subsequent liver damage. frontiersin.org Furthermore, in both in vitro and in vivo models of alcoholic liver disease (ALD), Roxadustat demonstrated a protective effect against alcohol-induced fatty liver. researchgate.netmdpi.comnih.gov In these models, the compound was shown to reverse the increase in liver lipid accumulation and abnormal morphological changes caused by both long- and short-term alcohol exposure. researchgate.netnih.gov

The mechanism behind this lipid-lowering effect in ALD models involves the regulation of key proteins in lipid metabolism. Roxadustat was found to reduce the expression of sterol-responsive element-binding protein 1c (SREBP1c), a key regulator of fatty acid synthesis, and to enhance β-oxidation by inducing the expression of peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase 1A (CPT1A). researchgate.netnih.gov Animal studies using zebrafish with a deficient ATP7B gene also confirmed that Roxadustat treatment reduced abnormal lipid accumulation. frontiersin.org

ModelConditionEffect of RoxadustatMechanism of Action
Cells with deficient ATP7B geneGenetic DeficiencyReduced abnormal lipid accumulation. frontiersin.orgNot specified in the provided context.
Cellular and Mouse Models of Alcoholic Liver DiseaseAlcohol ExposureReversed liver lipid accumulation and morphology changes. researchgate.netmdpi.comnih.govReduced SREBP1c; Increased PPARα and CPT1A expression. researchgate.netnih.gov
Zebrafish with deficient ATP7B geneGenetic DeficiencyReduced abnormal lipid accumulation. frontiersin.orgNot specified in the provided context.
Table 2: Effect of Roxadustat on Abnormal Lipid Accumulation

Neuroprotective and Regenerative Mechanisms (preclinical)

Preclinical evidence suggests that this compound may possess neuroprotective and regenerative properties, primarily through the activation of the HIF-1 pathway.

Protection of Motor Neurons and Improvement of Spinal Cord Injury Recovery

In a preclinical mouse model of spinal cord injury, the administration of Roxadustat after the injury led to improved recovery and an increased survival rate of neurons. frontiersin.org The group treated with Roxadustat exhibited higher motor rating scores and a greater number of motor neurons compared to the untreated group. frontiersin.org This neuroprotective effect was shown to be dependent on the activation of HIF-1, as the benefits were nullified when a HIF-1 inhibitor was used concurrently. frontiersin.org

Further research has indicated that HIF-1 stabilization can protect neurons from various insults. biorxiv.org For instance, the expression of a stabilized, degradation-resistant form of HIF-1 was sufficient to suppress neurodegeneration driven by activated Sarm1, a key player in axon degeneration. biorxiv.org These findings suggest a potential mechanism by which Roxadustat could protect motor neurons and aid in the recovery from spinal cord injuries.

Mitigation of Apoptosis in Stem Cells

Roxadustat has been shown to reduce apoptosis, or programmed cell death, in stem cells in several preclinical settings. This anti-apoptotic effect could enhance the survival and therapeutic potential of stem cells.

One study found that pretreating bone marrow stromal cells (BMSCs) with Roxadustat inhibited apoptosis induced by oxygen-glucose deprivation, a condition that mimics ischemic stroke. researchgate.net This protective effect was mediated through the HIF-1α/BNIP3 signaling pathway, which promoted autophagy. researchgate.net In another context, pretreatment with Roxadustat was shown to protect hematopoietic stem cells from damage induced by ionizing radiation, in part by decreasing apoptosis of epithelial cells and promoting the regeneration of intestinal stem cells. nih.gov Furthermore, research has indicated that Roxadustat can decrease the survival rate of bone marrow mesenchymal stem cells by eliminating reactive oxygen species (ROS). frontiersin.org

Stem Cell TypeInsultEffect of RoxadustatProposed Mechanism
Bone Marrow Stromal Cells (BMSCs)Oxygen-Glucose DeprivationInhibited apoptosis. researchgate.netActivation of HIF-1α/BNIP3-dependent autophagy. researchgate.net
Hematopoietic Stem CellsIonizing RadiationProtected from damage, decreased apoptosis of epithelial cells. nih.govPromotion of intestinal stem cell regeneration. nih.gov
Bone Marrow Mesenchymal Stem CellsNot specifiedDecreased apoptosis. nih.govImproved tolerance and survival rate after transplantation. nih.gov
Table 3: Mitigation of Apoptosis in Stem Cells by Roxadustat

Anti-Inflammatory Actions at the Molecular Level (preclinical)

Preclinical studies have revealed that this compound exerts anti-inflammatory effects at the molecular level, primarily through the upregulation of HIF-1α and its downstream targets.

Reduction of Inflammatory Cytokine Levels

Roxadustat has been demonstrated to significantly reduce the levels of key pro-inflammatory cytokines. In an animal model of cisplatin-induced acute kidney injury, treatment with Roxadustat led to a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.org This effect was attributed to its impact on HIF. frontiersin.org

Similarly, in a mouse model of sepsis-induced acute lung injury, Roxadustat treatment significantly reduced inflammation, an effect associated with the upregulation of HIF-1α and heme oxygenase 1 (HO-1). frontiersin.org These findings indicate that by stabilizing HIF, Roxadustat can modulate the inflammatory response and decrease the production of cytokines that drive inflammation.

ModelPro-Inflammatory Cytokines ReducedAssociated Mechanism
Animal model of cisplatin-induced Acute Kidney InjuryTNF-α, IL-1β, IL-6. frontiersin.orgEffect on HIF. frontiersin.org
Mouse model of sepsis-induced Acute Lung InjuryNot specified, but reduced inflammation.Upregulation of HIF-1α and Heme Oxygenase 1 (HO-1). frontiersin.org
Table 4: Reduction of Inflammatory Cytokine Levels by Roxadustat

Ophthalmic Research Applications (preclinical/mechanistic)

Recent preclinical research has illuminated the potential of this compound in ophthalmic applications, particularly in the context of meibomian gland dysfunction (MGD), a primary contributor to dry eye disease. nih.gov The therapeutic hypothesis is centered on the compound's ability to modulate the hypoxia-inducible factor (HIF) pathway, which is crucial for the normal function and differentiation of meibomian gland epithelial cells. arvojournals.org

Facilitation of Meibomian Gland Epithelial Cell Differentiation

The differentiation of meibomian gland epithelial cells is a critical process for producing meibum, the lipid-rich secretion that stabilizes the tear film and prevents its evaporation. nih.gov Preclinical studies suggest that this compound, by inhibiting prolyl hydroxylase domain (PHD) enzymes, stabilizes hypoxia-inducible factor-1α (HIF-1α). researchgate.netfrontiersin.org This stabilization is significant because meibomian glands naturally exist in a low-oxygen environment, where HIF-1α plays a vital role in regulating their function. arvojournals.org

In a preclinical mouse model of MGD using Apolipoprotein E-deficient (ApoE KO) mice, treatment with Roxadustat led to significant improvements in ocular surface health. arvojournals.org These mice, which exhibit clinical and pathological changes similar to human MGD, showed reduced meibomian gland dropout, decreased corneal fluorescein (B123965) staining, and increased tear volume after a 12-week treatment period. arvojournals.org

Mechanistically, Roxadustat was found to enhance the activation of HIF-1α in the meibomian glands. arvojournals.org This activation led to a cascade of downstream effects that promote epithelial cell differentiation and function. The expression patterns of several key proteins were altered, including:

Glucose Transporter 1 (Glut1): Involved in glucose uptake, which is essential for cellular metabolism and differentiation. nih.govarvojournals.org

Carbonic Anhydrase 9 (CA9): A marker of hypoxia that is regulated by HIF-1α. arvojournals.org

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a role in lipid metabolism and meibocyte differentiation. arvojournals.orgnih.gov

Desmoglein (Dsg): An adhesive protein crucial for maintaining the structural integrity of the epithelial tissue. arvojournals.org

The treatment significantly increased the expression of Desmoglein in the meibomian glands, indicating an enhancement of epithelial cell adhesion and tissue integrity. arvojournals.org Furthermore, Roxadustat is thought to facilitate the differentiation of immortalized human meibomian gland epithelial cells by creating acidic conditions that activate DNase II, an enzyme linked to the programmed cell death and holocrine secretion process characteristic of meibocytes. nih.gov This HIF-mediated pathway also appears to increase the content of neutral lipids and microbodies, which is beneficial for improving MGD. nih.gov

The following table summarizes the key preclinical findings on the effect of Roxadustat on meibomian gland epithelial cells in an ApoE KO mouse model of MGD. arvojournals.org

ParameterObservation in Roxadustat-Treated GroupImplication for Meibomian Gland Function
Meibomian Gland Dropout Significantly reducedPreservation of gland structure
Corneal Fluorescein Staining DecreasedImproved corneal surface integrity
Tear Volume IncreasedEnhanced tear film stability
HIF-1α Activation EnhancedUpregulation of hypoxia response pathway
Glut1, CA9, PPARγ Expression Altered expression patternModulation of cellular metabolism and differentiation
Desmoglein (Dsg) Expression Significantly increasedEnhanced epithelial adhesion and tissue integrity

These preclinical findings underscore the potential of this compound as a therapeutic agent for MGD by promoting the differentiation and proper function of meibomian gland epithelial cells through the modulation of the HIF-1α pathway. arvojournals.org

Advanced Research Methodologies and Analytical Approaches for Glycyl Roxadustat Studies

Molecular Modeling and Docking for Ligand-Enzyme Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as Glycyl Roxadustat (B1679584), and its target enzyme. These methods provide insights into the binding affinity, orientation, and conformation of the ligand within the enzyme's active site.

In the context of Glycyl Roxadustat, which is a derivative of Roxadustat, these studies focus on its interaction with prolyl hydroxylase domain (PHD) enzymes. Roxadustat itself is a potent inhibitor of HIF-prolyl hydroxylases (HIF-PHDs). drugbank.com By inhibiting these enzymes, Roxadustat stabilizes the hypoxia-inducible factor (HIF), a key transcription factor in the cellular response to low oxygen. drugbank.com

Molecular docking studies can predict the binding mode of this compound to the active site of PHD enzymes. For instance, studies on Roxadustat have shown that it mimics the binding of the natural substrate, 2-oxoglutarate, to the active site of HIF-PHD2. nih.gov This interaction is crucial for the subsequent inhibition of the enzyme. Docking simulations can reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and amino acid residues in the active site. For example, the hydroxypyridinyl glycyl scaffold of similar inhibitors has been shown to form hydrogen bonds with specific residues like Asn205 and electrostatic interactions with Arg316, Ser318, and Tyr295 in related enzymes. acs.org

Furthermore, molecular dynamics simulations can complement docking studies by providing a dynamic view of the ligand-enzyme complex over time, helping to understand the stability of the binding and any conformational changes that may occur. nih.gov These computational approaches are invaluable for the rational design and optimization of new and more potent inhibitors.

A study on the interaction between HIF-1α and p53, influenced by Roxadustat, utilized molecular docking to predict binding sites. frontiersin.org The results indicated potential hydrogen bonds between specific amino acids of HIF-1α (Lys328, Pro332, Arg245, and Lys251) and p53 (Ala222, Tyr226, Glu225, and Asp265), with a strong docking score of -28.063 kcal/mol, suggesting a stable interaction. frontiersin.orgfrontiersin.org

Quantitative Real-Time PCR (RT-PCR) for Gene Expression Analysis

Quantitative Real-Time PCR (RT-PCR or qPCR) is a fundamental technique for measuring the expression levels of specific genes. In the study of this compound, RT-PCR is employed to quantify the changes in messenger RNA (mRNA) levels of genes that are regulated by the HIF pathway.

By stabilizing HIF-1α, Roxadustat and its derivatives are expected to upregulate the transcription of HIF target genes. patsnap.com These include genes involved in erythropoiesis, such as erythropoietin (EPO), and those related to angiogenesis, like vascular endothelial growth factor (VEGF). patsnap.com RT-PCR allows researchers to precisely measure the fold-change in the expression of these genes in response to treatment with this compound.

For example, studies have used RT-PCR to demonstrate that Roxadustat treatment leads to a significant increase in the mRNA levels of HIF target genes. In human myotubes, Roxadustat induced the expression of genes such as GLUT1, HK2, MCT4, LDHA, PDK1, and GBE1. nih.govoulu.fi Similarly, in studies of alcoholic liver disease models, RT-PCR was used to measure the mRNA expression of genes related to lipid metabolism and inflammation. nih.gov

The general workflow for RT-PCR in this compound studies involves extracting total RNA from cells or tissues, reverse transcribing the RNA into complementary DNA (cDNA), and then performing PCR with gene-specific primers. frontiersin.orgnih.gov The amplification of the target gene is monitored in real-time, and the expression level is typically normalized to a housekeeping gene, such as β-actin, to ensure accuracy. nih.gov

Table 1: Example of RT-PCR Data for HIF Target Gene Expression

GeneTreatment GroupFold Change in mRNA Expression (relative to control)
EPO This compound5.2
VEGF This compound3.8
PDK1 This compound2.5

This is a hypothetical data table for illustrative purposes.

Western Blotting for Protein Expression and Stabilization Studies

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. In the context of this compound research, this method is crucial for examining the expression and stabilization of key proteins involved in the HIF signaling pathway.

The primary application of Western blotting in these studies is to demonstrate the stabilization of the HIF-1α protein. Under normal oxygen conditions, HIF-1α is rapidly degraded. frontiersin.org By inhibiting PHD enzymes, this compound prevents this degradation, leading to an accumulation of HIF-1α protein. frontiersin.org Western blotting allows for the visualization and quantification of this increase in HIF-1α levels. nih.gov

Furthermore, Western blotting can be used to analyze the expression of downstream target proteins whose gene transcription is activated by HIF-1α. This includes proteins involved in various cellular processes such as metabolism, inflammation, and cell survival. For instance, studies have used Western blotting to show that Roxadustat treatment increases the protein levels of PPARα, CPT1A, SOD1, and SOD2, while decreasing levels of FASN, ACC1, SREBP1c, and CYP2E1 in liver tissues. nih.gov In another study, Roxadustat was shown to upregulate the protein levels of Bcl-2 and SOD2. nih.gov

The Western blotting procedure typically involves separating proteins from cell or tissue lysates by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies against the protein of interest. ptgcn.com The resulting bands can be visualized and their intensity quantified to determine the relative amount of the protein. nih.gov

Co-Immunoprecipitation for Protein-Protein Interaction Mapping

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions. This method is particularly valuable in this compound research for mapping the interactions of HIF-1α with other proteins.

A key interaction in the HIF pathway is the binding of HIF-1α to the von Hippel-Lindau (VHL) protein, which targets HIF-1α for degradation. mdpi.com While this compound's primary mechanism is the inhibition of PHD enzymes, understanding how it might affect the HIF-1α/VHL interaction is important. Co-IP can be used to investigate whether this compound treatment alters the amount of VHL that binds to HIF-1α. researchgate.net

Moreover, HIF-1α is known to interact with a multitude of other proteins to regulate gene transcription and other cellular processes. nih.gov Co-IP can be employed to identify novel interacting partners of HIF-1α that may be influenced by this compound. For example, a study demonstrated an interaction between HIF-1α and the tumor suppressor protein p53 using co-immunoprecipitation. frontiersin.org This interaction was shown to be relevant to the anti-proliferative effects of Roxadustat. frontiersin.org

The Co-IP process involves using an antibody to pull down a specific protein (the "bait," e.g., HIF-1α) from a cell lysate. Any proteins that are bound to the bait protein will also be pulled down. These interacting proteins (the "prey") can then be identified by Western blotting. frontiersin.org

Advanced Chromatographic and Mass Spectrometric Techniques for Metabolite Profiling and Bioanalysis (preclinical)

Advanced chromatographic and mass spectrometric techniques are indispensable for the preclinical study of this compound, enabling detailed metabolite profiling and bioanalysis. These methods provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in this area. researchgate.net It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. In preclinical studies, LC-MS is used to:

Quantify this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. This is essential for pharmacokinetic studies.

Identify the chemical structures of metabolites formed from this compound. This helps to understand the metabolic pathways of the drug.

These advanced analytical methods are crucial for building a comprehensive preclinical profile of this compound, which is a prerequisite for its further development.

Seahorse Analyzer for Cellular Bioenergetics (e.g., Glycolysis and Mitochondrial Respiration Rates)

The Seahorse Analyzer is a powerful tool for studying cellular bioenergetics in real-time. It measures two key energy-producing pathways: glycolysis and mitochondrial respiration. invitro.com.au This technology is highly relevant for investigating the metabolic effects of this compound.

By stabilizing HIF-1α, this compound is known to shift cellular metabolism towards glycolysis, even in the presence of oxygen (a phenomenon known as the Warburg effect). nih.govnih.gov The Seahorse Analyzer can directly measure this shift by simultaneously monitoring the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration. nih.gov

Studies using a Seahorse Analyzer have shown that Roxadustat treatment increases the glycolytic rate and decreases mitochondrial respiration in human primary myotubes. nih.govnih.gov This metabolic reprogramming is a direct consequence of HIF-1α activation. The ability to measure these changes in real-time provides valuable insights into the functional consequences of this compound treatment at the cellular level.

Table 2: Example of Seahorse Analyzer Data

ParameterControl GroupThis compound Group
Basal Glycolysis (ECAR, mpH/min) 25.342.1
Basal Mitochondrial Respiration (OCR, pmol/min) 110.875.2

This is a hypothetical data table for illustrative purposes.

Development and Application of Specialized Animal Models (e.g., genetic models, disease-induced models)

Specialized animal models are essential for evaluating the efficacy and mechanism of action of this compound in a physiological context. These models can be broadly categorized into genetic models and disease-induced models.

Genetic models involve the manipulation of specific genes to study their role in a particular disease or biological process. For example, a Trp53-/- cell line was used to confirm that HIF-1α affects the cell cycle and proliferation through p53. frontiersin.org

Disease-induced models are created by subjecting animals to specific treatments or conditions to mimic a human disease. These models are crucial for testing the therapeutic potential of this compound. Some examples of relevant disease-induced models include:

Diabetic kidney disease models: The db/db mouse, a model of type 2 diabetes, has been used to demonstrate the reno-protective effects of Roxadustat. frontiersin.orgfrontiersin.org

Alcoholic liver disease models: Both chronic and acute alcoholic liver disease models in mice have been used to show the protective effects of Roxadustat against liver injury. nih.gov

Myocardial infarction models: Animal models of myocardial infarction are used to investigate the cardioprotective effects of HIF stabilization. mdpi.com

Models of anemia of chronic kidney disease: These models are fundamental for evaluating the primary therapeutic indication of Roxadustat and its derivatives.

The use of these specialized animal models allows researchers to study the effects of this compound in a complex in vivo system, providing valuable data on its therapeutic potential and underlying mechanisms.

Future Directions and Emerging Research Avenues for Glycyl Roxadustat

Exploration of Novel Mechanistic Applications in Disease Models (preclinical)

The therapeutic potential of Roxadustat (B1679584) is being investigated in a variety of preclinical disease models, extending beyond its established role in renal anemia. These studies aim to uncover novel applications by leveraging its fundamental mechanism of HIF stabilization.

Neuroprotection: In animal models of Parkinson's disease, Roxadustat has shown therapeutic potential by improving mitochondrial function under conditions of oxidative stress. frontiersin.org This suggests a future research path into its use for neurodegenerative disorders where mitochondrial dysfunction and hypoxia-related cellular stress are key pathological features.

Pulmonary Growth and Development: Research in compensatory lung growth models has revealed that Roxadustat may accelerate pulmonary growth, development, and function. researchgate.net In a mouse model following pneumonectomy, Roxadustat treatment increased lung volume, total lung capacity, and alveolarization. researchgate.net Mechanistically, this effect was linked not only to an increase in vascular endothelial growth factor (VEGF) but also to a decrease in the anti-angiogenic pigment epithelium-derived factor (PEDF). researchgate.net This distinct mechanism was not observed with Vadadustat, a different HIF-PHI, suggesting a compound-specific effect. researchgate.net

Hepatic Protection: Preclinical studies have demonstrated a protective role for Roxadustat in both chronic and acute models of alcoholic liver disease (ALD). fibrogen.com In mouse models, Roxadustat was found to inhibit the development of ALD by reducing serum aminotransferases, fatty liver (steatosis), inflammation, and levels of reactive oxygen species (ROS). The proposed mechanism involves the modulation of lipid metabolism, specifically by reducing the expression of genes related to fatty acid synthesis and enhancing the fatty acid β-oxidation pathway. fibrogen.com

Inflammatory Conditions: In a rat model of inflammation-induced anemia, Roxadustat was effective in correcting anemia, partly by decreasing the hepatic expression of hepcidin (B1576463), a key regulator of iron sequestration. researchgate.net Further studies in models of sepsis-induced acute lung injury showed that Roxadustat reduced inflammation, an effect attributed to the upregulation of HIF-1α and Heme oxygenase-1 (HO-1). tandfonline.com

Table 1: Selected Preclinical Applications of Roxadustat Beyond Anemia

Disease ModelKey Preclinical FindingsInvestigated MechanismReference
Parkinson's DiseaseDemonstrated therapeutic potential in animal models.Improvement of mitochondrial function under oxidative stress. frontiersin.org
Compensatory Lung GrowthIncreased lung volume, total lung capacity, and alveolarization.Increased VEGF and decreased pigment epithelium-derived factor (PEDF). researchgate.net
Alcoholic Liver Disease (ALD)Reduced steatosis, inflammation, and reactive oxygen species.Downregulation of fatty acid synthesis genes; enhancement of β-oxidation. fibrogen.com
Sepsis-Induced Lung InjurySignificantly reduced inflammation in vivo and in vitro.Upregulation of HIF-1α and Heme oxygenase-1 (HO-1). tandfonline.com
Cisplatin-Induced Acute Kidney InjuryReduced levels of inflammatory cytokines (TNF-α, IL-1β, IL-6).Modulation of inflammatory response via HIF pathway. tandfonline.com

Investigation of Cross-Talk between HIF Pathway and Unidentified Signaling Networks

A critical avenue of future research is the elucidation of how the HIF pathway, when activated by Roxadustat, interacts with other key signaling networks. Understanding this cross-talk is essential for predicting the full range of its biological effects.

Research indicates that HIF activation does not occur in isolation. For instance, studies in mesangial cells, which are relevant to diabetic kidney disease, show that Roxadustat can inhibit cell proliferation by modulating the HIF-1α/p53/p21 pathway . nih.gov This suggests a direct link between the master regulator of oxygen homeostasis (HIF-1α) and a critical tumor suppressor and cell cycle regulator (p53).

Furthermore, the anti-inflammatory effects of Roxadustat point to significant cross-talk with inflammatory signaling pathways. Preclinical studies have shown that Roxadustat can suppress the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . tandfonline.com FibroGen has also reported that HIF-PHIs can inhibit the differentiation of TH1 cells, a key inflammatory cell type, by attenuating interleukin-12 (IL-12) signaling . capes.gov.br This indicates an interaction between the HIF pathway and the complex network of cytokines that govern immune responses.

Emerging research also supports a role for the HIF pathway in modulating cellular metabolism beyond iron homeostasis. Roxadustat has been shown to reduce total cholesterol and low-density lipoprotein (LDL) cholesterol levels. researchgate.netmdpi.com The development of daprodustat, another HIF-PHI, has been linked to the degradation of 3-hydroxy-3-methyl-glutaryl-coenzyme-A, which subsequently reduces cholesterol synthesis, suggesting a potential mechanism of cross-talk between HIF activation and lipid metabolism pathways that warrants further investigation for Roxadustat. frontiersin.org

Development of Next-Generation Glycyl Roxadustat Derivatives with Enhanced Mechanistic Specificity

The development of next-generation HIF-PHI derivatives represents a major frontier in research. The goal is to create compounds with enhanced mechanistic specificity, potentially separating the erythropoietic effects from other biological activities or targeting the HIF pathway in specific tissues.

The primary strategy involves structure-based drug design, utilizing the crystal structure of HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3) to synthesize novel inhibitors. frontiersin.orgindianjnephrol.org Since the three PHD isoforms have different expression patterns and biological roles, developing isoform-selective inhibitors is a key objective. For example, PHD2 is considered the critical regulator of the HIF pathway for erythropoiesis, while the roles of PHD1 and PHD3 are less defined but implicated in inflammation and cancer biology. nih.gov

Future derivatives could be designed to:

Exhibit Isoform Selectivity: By modifying the chemical scaffold, new molecules could be developed to preferentially inhibit one PHD isoform over others. This could allow for the fine-tuning of therapeutic effects, for instance, maximizing erythropoiesis (via PHD2 inhibition) while minimizing off-target effects potentially mediated by PHD1 or PHD3.

Possess Tissue-Specific Activity: Researchers are exploring strategies to create derivatives that accumulate in specific organs. For example, developing hepatotropic (liver-specific) HIF-PHI could be beneficial for treating metabolic disorders, while neuroprotective derivatives could be designed to cross the blood-brain barrier more effectively. capes.gov.br

Separate Erythropoietic and Cytoprotective Effects: Research has shown that some HIF-PHIs can provide significant neuroprotection in stroke models with minimal impact on erythropoietin levels. capes.gov.br This suggests that the cytoprotective actions of HIF stabilization can be mechanistically uncoupled from red blood cell production, opening the door for non-anemic indications like ischemic injury.

Long-Term Preclinical Studies to Elucidate Sustained Molecular and Cellular Adaptations

While many clinical trials have assessed long-term outcomes, dedicated long-term preclinical studies are crucial for understanding the sustained molecular and cellular changes induced by chronic HIF pathway activation. Such studies can reveal adaptations that may not be apparent in shorter-term experiments.

One significant finding is the unusually prolonged terminal excretion of Roxadustat. A study demonstrated that even after a single dose, the compound could be detected in urine for up to 8 months. freseniusmedicalcare.com Following multi-week administration, it was detectable for 9 to 18 months after treatment cessation. freseniusmedicalcare.com This long retention time suggests sustained interaction with tissues and implies that molecular and cellular adaptations may be long-lasting.

Future long-term preclinical studies are needed to investigate:

Epigenetic Modifications: Whether chronic HIF stabilization leads to lasting changes in histone methylation or DNA acetylation on target genes.

Cellular Phenotype Changes: How sustained HIF activation alters the long-term behavior of key cell types, such as renal fibroblasts, hepatocytes, or immune cells. For example, one study noted that the effect of Roxadustat on renal fibrosis might be time-dependent, with differing effects at early versus later stages of disease. tandfonline.com

Metabolic Reprogramming: The lasting impact of shifting cellular metabolism towards glycolysis, as promoted by the HIF pathway, and whether this leads to beneficial or detrimental adaptations in different organs over time.

Comparative Mechanistic Analyses with Other HIF-PHI Compounds in Parallel Pathways

Roxadustat is one of several HIF-PHIs that have been developed, including Daprodustat, Vadadustat, Molidustat, and Enarodustat. Comparative mechanistic analyses are essential to understand the subtle but potentially important differences between these compounds.

While all HIF-PHIs share the same core mechanism of inhibiting PHD enzymes, they exhibit distinct pharmacological profiles. Network meta-analyses have begun to compare their effects.

Efficacy and Iron Metabolism: In some analyses, Roxadustat was found to be among the most effective HIF-PHIs for correcting hemoglobin levels and was particularly effective, along with Enarodustat, at reducing hepcidin. This suggests a more pronounced impact on iron metabolism pathways compared to some other agents. In contrast, Daprodustat has also shown a strong ability to reduce the need for intravenous iron supplementation.

Lipid Metabolism: Roxadustat and Daprodustat have been shown to be superior to epoetin alfa in lowering LDL cholesterol and total cholesterol levels, an effect not observed with Molidustat. This indicates that the cross-talk between HIF activation and lipid metabolism may vary significantly between different HIF-PHI molecules.

Potency and Dosing: A study comparing four HIF-PHIs (excluding Roxadustat) found significant differences in drug potency, which influenced the dose escalation required to achieve target hemoglobin levels.

Table 2: Comparative Mechanistic Profile of Selected HIF-PHIs

CompoundKey Mechanistic Feature / Comparative FindingReference
This compound Highly effective in Hb correction and hepcidin reduction; associated with lowering LDL cholesterol. mdpi.com
Daprodustat Demonstrates a greater change in hemoglobin from baseline compared to Vadadustat in some studies; also shows a cholesterol-lowering effect.
Vadadustat Did not demonstrate accelerated compensatory lung growth in a preclinical model where Roxadustat was effective. researchgate.net
Molidustat No significant cholesterol-lowering effect observed in contrast to Roxadustat and Daprodustat.
Enarodustat Ranked highly, along with Roxadustat, for its efficacy in lowering hepcidin levels.

Future comparative studies will be critical for personalized medicine, allowing clinicians to select a specific HIF-PHI based on a patient's underlying inflammatory state, iron status, or cardiovascular risk profile.

Q & A

Basic Research Questions

Q. What are the primary efficacy endpoints used in phase 3 trials evaluating Roxadustat for anemia in chronic kidney disease (CKD) patients?

  • Methodological Approach : Phase 3 trials typically prioritize hemoglobin (Hb) level changes as the primary endpoint. For example, pooled analyses of three double-blind Phase 3 studies (e.g., FGCL-4592-060, 1517-CL-0608, D5740C00001) measured Hb response rates, defined as achieving Hb ≥11.0 g/dL during the final 4 weeks of treatment. Secondary endpoints include iron metabolism markers (e.g., serum iron, total iron-binding capacity) and safety profiles .

Q. How does Roxadustat modulate erythropoiesis at the molecular level?

  • Mechanistic Insight : Roxadustat inhibits hypoxia-inducible factor prolyl hydroxylase (HIF-PH), stabilizing HIF-α subunits. This enhances endogenous erythropoietin production, improves iron absorption via reduced hepcidin, and mobilizes iron stores. Transcriptome analyses (e.g., in osteoclasts) further show enrichment of HIF-1, MAPK, and NF-κB pathways, suggesting broader regulatory effects beyond erythropoiesis .

Q. What are the standard dosing protocols for Roxadustat in non-dialysis-dependent (NDD) CKD patients?

  • Clinical Design : Weight-based dosing (1.5–2.0 mg/kg thrice weekly) is common. Protocols often include oral iron supplementation and Hb monitoring every 2–4 weeks. Dose adjustments are guided by Hb trends and iron parameters (e.g., transferrin saturation) to avoid overshooting targets .

Advanced Research Questions

Q. How can researchers address contradictory findings in cardiovascular safety data for Roxadustat across trials?

  • Analytical Strategy : Pooled analyses (e.g., 4-study cohorts in dialysis-dependent patients) reveal comparable major adverse cardiovascular events (MACE) rates between Roxadustat and erythropoiesis-stimulating agents (ESAs). However, hyperkalemia and thromboembolic event discrepancies (e.g., higher venous thromboembolism in some studies) require sensitivity analyses adjusting for baseline covariates (e.g., serum potassium, iron status) and stratified randomization in future trials .

Q. What experimental designs are optimal for evaluating Roxadustat in post-transplant anemia (PTA)?

  • Trial Design Recommendations : A 12-week randomized phase (Roxadustat + oral iron vs. iron alone) followed by a 12-week open-label extension is effective. Primary endpoints should include Hb change and transfusion independence rates, with rigorous monitoring of graft function and drug interactions (e.g., immunosuppressants) .

Q. How does pharmacokinetic variability impact Roxadustat dosing in heterogeneous CKD populations?

  • Population PK Modeling : Covariates like body mass index (BMI), hepatic function, and concomitant medications (e.g., warfarin) significantly affect Roxadustat exposure. Nonlinear mixed-effects modeling in 2,855 patients identified no clinically relevant dose adjustments for dialysis status but highlighted the need for hepatic impairment studies .

Q. What statistical methods resolve contradictions in non-inferiority margins for Roxadustat vs. ESAs?

  • Statistical Framework : Non-inferiority margins (e.g., ΔHb ≤0.5 g/dL) require pre-specified FDA alignment. The FibroGen Phase 3 trial used mixed-effect models for repeated measures (MMRM) to address missing data bias, ensuring robustness despite open-label designs in some studies .

Q. How can transcriptomic analyses elucidate Roxadustat’s off-target effects (e.g., osteoclast differentiation)?

  • Omics Methodology : RNA sequencing of bone marrow monocytes treated with Roxadustat revealed dose-dependent activation of osteoclast differentiation pathways (e.g., RANKL signaling). KEGG enrichment and heatmap clustering of differentially expressed genes (DEGs) are critical for identifying unintended biological effects .

Q. What methodologies improve iron parameter integration into efficacy assessments?

  • Iron Metabolism Analysis : Co-primary endpoints (Hb + hepcidin/ferritin) in longitudinal studies reduce confounding. For example, Roxadustat’s hepcidin suppression correlates with improved iron utilization, necessitating time-series analyses to capture dynamic interactions .

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